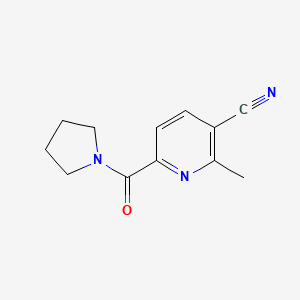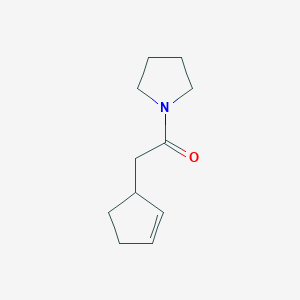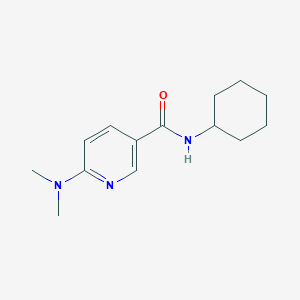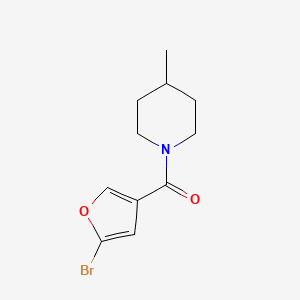
(5-Bromofuran-3-yl)-(4-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromofuran-3-yl)-(4-methylpiperidin-1-yl)methanone, also known as 4-MeO-BF-MPH, is a chemical compound that belongs to the class of piperidine-based stimulants. It was first synthesized in 2016 by a group of researchers from the University of California, San Diego. Since then, it has gained attention from the scientific community due to its potential as a research tool in various fields.
作用機序
The mechanism of action of (5-Bromofuran-3-yl)-(4-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it blocks the reuptake of dopamine in the brain, leading to an increase in dopamine levels and resulting in increased wakefulness and alertness.
Biochemical and Physiological Effects
This compound has been shown to have stimulant effects on the central nervous system, leading to increased wakefulness, alertness, and focus. It has also been shown to increase heart rate and blood pressure, which can be potentially harmful in some individuals. Additionally, it has been shown to have potential for abuse and addiction, which is a concern for researchers studying its effects.
実験室実験の利点と制限
One advantage of using (5-Bromofuran-3-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments is its potential as a research tool in various fields. Its stimulant effects on the central nervous system make it a useful compound for investigating the effects of stimulants on the brain. However, its potential for abuse and addiction is a limitation, as it can be difficult to control in lab settings.
将来の方向性
There are many potential future directions for research involving (5-Bromofuran-3-yl)-(4-methylpiperidin-1-yl)methanone. One area of interest is investigating its potential therapeutic applications in the treatment of ADHD and narcolepsy. Additionally, further research is needed to fully understand its mechanism of action and potential for abuse and addiction. Overall, this compound has shown promise as a research tool in various fields, and further investigation is needed to fully explore its potential.
合成法
The synthesis of (5-Bromofuran-3-yl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 5-bromofurfural and 4-methylpiperidine in the presence of a reducing agent and a catalyst. The final product is obtained through purification and isolation processes. This method has been described in detail in a research paper published by the University of California, San Diego.
科学的研究の応用
(5-Bromofuran-3-yl)-(4-methylpiperidin-1-yl)methanone has shown potential as a research tool in various fields, including neuroscience, pharmacology, and toxicology. It has been used in studies to investigate the effects of stimulants on the central nervous system, as well as to explore the mechanism of action of piperidine-based compounds. Additionally, it has been used to evaluate the potential therapeutic applications of these compounds in the treatment of various disorders, including attention deficit hyperactivity disorder (ADHD) and narcolepsy.
特性
IUPAC Name |
(5-bromofuran-3-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8-2-4-13(5-3-8)11(14)9-6-10(12)15-7-9/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFHUSDAVDHOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
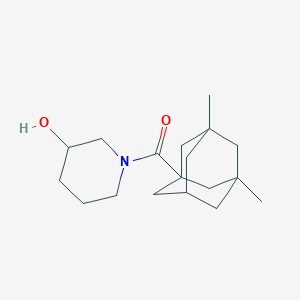
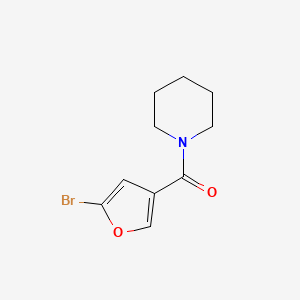
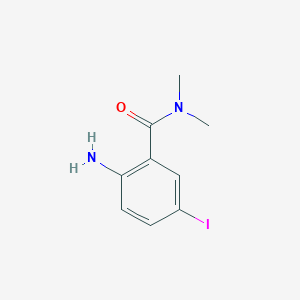
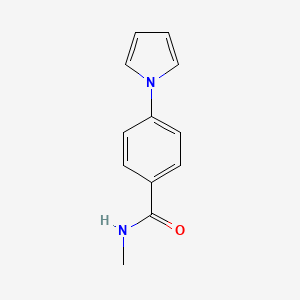
![[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate](/img/structure/B7502878.png)

![N-ethyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502888.png)
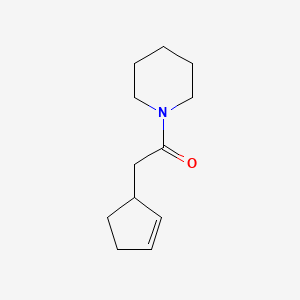
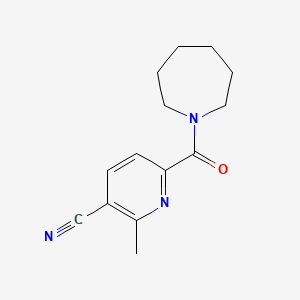
![3-[Benzyl-(3-methylbenzoyl)amino]propanoic acid](/img/structure/B7502923.png)
